molecular formula C24H46O10 B12902098 Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate CAS No. 65520-45-8

Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate

Cat. No.: B12902098
CAS No.: 65520-45-8
M. Wt: 494.6 g/mol
InChI Key: POSOSGFICGBKPO-UHFFFAOYSA-N
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Description

Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate is an organic compound with the molecular formula C24H46O10. It is a diester of succinic acid and is known for its unique chemical structure, which includes multiple ether linkages. This compound is used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate can be synthesized through the esterification of succinic acid with 2-(2-(2-butoxyethoxy)ethoxy)ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the esterification reaction, and the product is subsequently purified using industrial distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

Scientific Research Applications

Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate involves its interaction with molecular targets through its ester and ether functional groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, allowing the compound to interact with various biological molecules. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate is unique due to its multiple ether linkages, which provide flexibility and compatibility with various polymers. This makes it particularly useful as a plasticizer in the production of flexible plastics .

Properties

CAS No.

65520-45-8

Molecular Formula

C24H46O10

Molecular Weight

494.6 g/mol

IUPAC Name

bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] butanedioate

InChI

InChI=1S/C24H46O10/c1-3-5-9-27-11-13-29-15-17-31-19-21-33-23(25)7-8-24(26)34-22-20-32-18-16-30-14-12-28-10-6-4-2/h3-22H2,1-2H3

InChI Key

POSOSGFICGBKPO-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCCOC(=O)CCC(=O)OCCOCCOCCOCCCC

Origin of Product

United States

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